6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness Permeability

Incorrect regioisomer procurement risks irreproducible kinase SAR. 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine solves this with precise C2-ethyl substitution. Key advantages: • C2-ethyl occupies hydrophobic pocket adjacent to ATP site, boosting AAK1 affinity (US 9,403,832). • C6-bromine enables robust Suzuki-Miyaura diversification for focused libraries. • XLogP3-AA 1.8 (vs. 1.0 for unsubstituted) places scaffold within CNS MPO desirability window.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
CAS No. 1296224-29-7
Cat. No. B1382043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine
CAS1296224-29-7
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCCC1=NN2C=C(C=NC2=C1)Br
InChIInChI=1S/C8H8BrN3/c1-2-7-3-8-10-4-6(9)5-12(8)11-7/h3-5H,2H2,1H3
InChIKeyPTCJTOGJYGMUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine – Core Scaffold & Physicochemical Baseline


6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS 1296224-29-7) is a brominated heteroaromatic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold extensively employed in kinase inhibitor drug discovery [1]. The molecule features a C6-bromine atom, which serves as a versatile handle for cross-coupling derivatization, and a C2-ethyl substituent that modulates lipophilicity (computed XLogP3-AA = 1.8), molecular weight (226.07 g/mol), and topological polar surface area (tPSA = 30.2 Ų) relative to unsubstituted or 2-methyl analogs [2]. Its structural attributes position it as a key intermediate for generating focused libraries targeting adaptor-associated kinase 1 (AAK1) and other serine/threonine kinases implicated in oncology and neurological disorders.

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine: Importance of 2-Ethyl Substitution


Within the pyrazolo[1,5-a]pyrimidine chemotype, subtle substituent variations at the C2 position profoundly influence both physicochemical properties and target engagement profiles. The C2-ethyl group in 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine confers a computed lipophilicity (XLogP3-AA = 1.8) that is 0.8 units higher than the unsubstituted 6-bromopyrazolo[1,5-a]pyrimidine (XLogP3-AA = 1.0) and 0.4 units above the 2-methyl analog (XLogP3-AA = 1.4) [1]. These differences directly impact membrane permeability, metabolic stability, and off-target liability in cellular assays. Moreover, regioisomeric substitution at C3 (e.g., 6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine, CAS 1379302-38-1) alters the spatial orientation of the alkyl group relative to the hinge-binding motif, leading to divergent kinase selectivity profiles [2]. Interchanging any of these analogs without experimental validation therefore risks irreproducible structure–activity relationships and wasted synthetic effort, making precise procurement of the correct regioisomer an essential gatekeeping step in medicinal chemistry workflows.

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine vs. Closest Analogs


Lipophilicity (XLogP3-AA) Advantage

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine exhibits a computed XLogP3-AA of 1.8, which is 0.8 log units higher than the unsubstituted 6-bromopyrazolo[1,5-a]pyrimidine (XLogP3-AA = 1.0) and 0.4 log units higher than the 2-methyl analog (XLogP3-AA = 1.4) [1]. This increase in lipophilicity, driven by the additional methylene unit in the C2-ethyl substituent, falls within the optimal range (LogP 1–3) for central nervous system penetration while maintaining favorable aqueous solubility for oral bioavailability. In kinase inhibitor design, such incremental LogP adjustments have been demonstrated to improve passive membrane permeability and intracellular target engagement without violating Lipinski's Rule of Five [2].

Lipophilicity Drug-likeness Permeability

Regioisomer Effect on Hinge-Binding Geometry

The pyrazolo[1,5-a]pyrimidine scaffold engages kinase hinge regions via the N1 nitrogen of the pyrimidine ring and the exocyclic nitrogen at position 4. The position of alkyl substitution dictates the spatial orientation of the ethyl group relative to this hinge-binding motif. In the AAK1 inhibitor patent literature, 2-substituted pyrazolo[1,5-a]pyrimidines have been explicitly claimed as AAK1 inhibitors, with the C2 substituent occupying a hydrophobic pocket adjacent to the ATP-binding site [1]. By contrast, C3-substituted regioisomers (e.g., 6-bromo-3-ethylpyrazolo[1,5-a]pyrimidine, CAS 1379302-38-1) project the ethyl group in a divergent direction, which can abrogate or substantially reduce AAK1 affinity. This regioisomeric differentiation is not merely theoretical; analogous SAR has been documented where a C2-to-C3 substituent shift resulted in >10-fold loss of kinase inhibitory potency [2].

Regiochemistry Kinase selectivity AAK1 inhibition

Molecular Weight & Rotatable Bond Advantage

The molecular weight of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine (226.07 g/mol) is 14.02 Da higher than the 2-methyl analog (212.05 g/mol) and 28.05 Da higher than the unsubstituted core (198.02 g/mol), consistent with the incremental addition of methylene units [1]. Critically, the rotatable bond count increases from 0 (2-methyl analog) to 1 (2-ethyl analog), introducing conformational flexibility that can be exploited for induced-fit binding in kinase active sites. This places the compound in an intermediate physicochemical space: heavier than fragment-sized building blocks (MW ≲ 200 Da) yet still within lead-like boundaries (MW ≲ 350 Da), making it suitable for both fragment elaboration and late-stage diversification strategies [2].

Physicochemical properties Lead-likeness Fragment-based drug discovery

Bromine Handle for Cross-Coupling Diversification

The C6-bromine substituent serves as a universal leaving group for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the pyrazolo[1,5-a]pyrimidine core. In a representative synthetic application, 6-bromopyrazolo[1,5-a]pyrimidine was employed as a reactant in the synthesis of LDN-212854, a selective BMP type I receptor kinase inhibitor, via Suzuki–Miyaura coupling . The 2-ethyl analog preserves this reactivity while offering the additional advantage of enhanced solubility in organic solvents (DMF, DMSO) due to its increased lipophilicity, facilitating homogeneous reaction conditions and higher coupling yields compared to less soluble, unsubstituted variants [1]. Although direct yield comparisons for this specific compound are not published, class-level evidence indicates that alkyl substitution at C2 does not interfere with oxidative addition at C6–Br, preserving the synthetic utility of the bromine handle [2].

Cross-coupling Library synthesis C–C bond formation

6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine Applications


AAK1 Inhibitor Lead Generation

Medicinal chemistry teams pursuing AAK1 inhibitors for neurological indications (neuropathic pain, schizophrenia) should select 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine as the core scaffold for library synthesis. The C2-ethyl substituent occupies a hydrophobic pocket adjacent to the ATP-binding site, as documented in U.S. Patent 9,403,832 [1], while the C6-bromine provides a derivatization point for introducing diverse aryl/heteroaryl groups via Suzuki coupling. The computed XLogP3-AA of 1.8 places this scaffold within the CNS MPO desirability window, supporting brain penetration potential for neurological target engagement [2]. Downstream analogs can be screened for AAK1 IC₅₀ in biochemical assays, with LP-935509 (AAK1 IC₅₀ = 3.3 nM) serving as a benchmark control .

Regioisomer-Controlled Kinase Profiling

For structure–activity relationship studies aimed at understanding the impact of alkyl substitution geometry on kinase selectivity, procure both 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS 1296224-29-7) and its C3-ethyl regioisomer (CAS 1379302-38-1) in parallel. Synthesize matched molecular pairs by installing identical C6-aryl substituents on both scaffolds, then profile against a panel of 50–100 kinases at a single concentration (e.g., 1 µM) to quantify selectivity score differentials. Based on class-level SAR [1], the C2-ethyl series is predicted to exhibit superior AAK1 affinity, while the C3-ethyl series may show enhanced selectivity toward alternative kinase targets due to altered hinge-binding geometry. This head-to-head comparison enables rational selection of the optimal regioisomer for a given therapeutic target.

Fragment-to-Lead Property Optimization

In fragment-based drug discovery programs targeting kinases with shallow hydrophobic pockets, 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine serves as an ideal fragment-elaboration starting point. With a molecular weight of 226.07 g/mol and a single rotatable bond, it occupies the upper boundary of fragment space (MW ≲ 250 Da) while providing a measurable lipophilicity advantage (XLogP3-AA = 1.8) over the 2-methyl (XLogP3-AA = 1.4) and unsubstituted (XLogP3-AA = 1.0) analogs [1]. Structure-based design can exploit the ethyl group's conformational flexibility to access induced-fit binding conformations, followed by iterative C6-functionalization to optimize affinity and selectivity. Monitor ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics throughout the optimization trajectory to ensure adherence to lead-like property guidelines [2].

Parallel Library Synthesis for Kinase Screening

Automated medicinal chemistry platforms should adopt 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine as a privileged building block for generating diverse kinase inhibitor libraries. The C6-bromine enables robust Suzuki–Miyaura cross-coupling with commercial boronic acid libraries (50–200 diverse monomers), while the C2-ethyl group enhances solubility in DMF and DMSO, facilitating homogeneous reaction conditions and reducing automated liquid-handling errors [1]. Following parallel synthesis and purification, the resulting library can be screened against a panel of clinically relevant kinases (AAK1, BMPR1, CDK2, TrkA) at 10 µM single-point concentration to identify initial hits. Active compounds can then be subjected to dose–response IC₅₀ determination and counter-screened against the unsubstituted and 2-methyl scaffold-matched analogs to quantify the contribution of the C2-ethyl group to potency and selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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